molecular formula C18H20N2O6 B14772758 Thalidomide-5'-C3-PEG1-OH

Thalidomide-5'-C3-PEG1-OH

Cat. No.: B14772758
M. Wt: 360.4 g/mol
InChI Key: JEKZTCQHKKEFIZ-UHFFFAOYSA-N
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Description

Thalidomide-5’-C3-PEG1-OH is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant therapeutic effects in various diseases. Thalidomide-5’-C3-PEG1-OH is a modified version designed to enhance its solubility and bioavailability, making it more effective for medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C3-PEG1-OH involves the modification of the thalidomide molecule by attaching a polyethylene glycol (PEG) chain to the 5’ position. This process typically involves several steps:

    Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group at the 5’ position.

    PEGylation: The activated thalidomide is then reacted with a PEG chain, usually under mild conditions to avoid degradation of the thalidomide molecule.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of Thalidomide-5’-C3-PEG1-OH follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-C3-PEG1-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the functional groups on the PEG chain.

    Substitution: Substitution reactions can introduce different functional groups to enhance its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted versions with different functional groups.

Scientific Research Applications

Thalidomide-5’-C3-PEG1-OH has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying PEGylation and its effects on solubility and bioavailability.

    Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of drug delivery systems and as a reference compound in pharmaceutical research.

Mechanism of Action

The mechanism of action of Thalidomide-5’-C3-PEG1-OH involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide but with enhanced properties due to the PEGylation.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound, known for its therapeutic effects and teratogenicity.

    Lenalidomide: A derivative with improved efficacy and reduced side effects.

    Pomalidomide: Another derivative with potent anti-cancer properties.

Uniqueness

Thalidomide-5’-C3-PEG1-OH is unique due to its PEGylation, which enhances its solubility and bioavailability, making it more effective for medical applications compared to its parent compound and other derivatives.

This detailed article provides a comprehensive overview of Thalidomide-5’-C3-PEG1-OH, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C18H20N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,1-2,5-9H2,(H,19,22,23)

InChI Key

JEKZTCQHKKEFIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCO

Origin of Product

United States

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